Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[66202,709,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate typically involves multi-step organic reactions. The starting materials often include aromatic compounds and aliphatic chains, which undergo cyclization and esterification reactions under controlled conditions. Common reagents used in the synthesis include strong acids or bases, catalysts, and solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure adjustments, and the use of advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dimethoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene
- 1,8-Diphenyl-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene
Uniqueness
Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
164018-89-7 |
---|---|
Molecular Formula |
C46H66O12 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate |
InChI |
InChI=1S/C46H66O12/c1-7-9-11-13-15-17-19-21-23-25-27-55-45-37-29-33(41(47)51-3)35(43(49)53-5)31-39(37)46(58-57-45,56-28-26-24-22-20-18-16-14-12-10-8-2)40-32-36(44(50)54-6)34(30-38(40)45)42(48)52-4/h29-32H,7-28H2,1-6H3 |
InChI Key |
BNBAABHGXCVXTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC12C3=C(C=C(C(=C3)C(=O)OC)C(=O)OC)C(C4=C1C=C(C(=C4)C(=O)OC)C(=O)OC)(OO2)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.